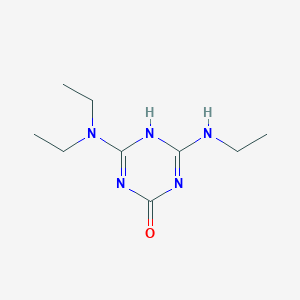

Trietazine-2-hydroxy

Overview

Description

Trietazine-2-hydroxy is a derivative of s-triazine herbicides, which are a class of compounds known for their use in agriculture to control undesirable vegetation. These compounds, including hydroxytriazines, are of significant interest due to their environmental persistence and potential to decompose into various metabolites .

Synthesis Analysis

The synthesis of triazine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2,5,8-trialkoxyheptazines, which are structurally related to this compound, starts from a soluble precursor and involves the introduction of alkoxy groups to the heptazine core . Similarly, the synthesis of 2,4,6-tris(4-aminophenoxy)-1,3,5-triazine involves a nucleophilic substitution reaction followed by reduction processes to introduce amino groups .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can be functionalized with various substituents. The structural analysis often involves spectroscopic methods such as NMR and FT-IR, as well as X-ray crystallography in some cases . These techniques help in elucidating the positions of substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions, including cyclocondensation, as seen in the synthesis of pyrazole derivatives from trifluoromethyl-substituted dielectrophiles . The reactivity of the triazine ring allows for the introduction of different functional groups, which can significantly alter the chemical and biological properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the triazine core. For example, the introduction of alkoxy groups can increase solubility and alter the electrochemical properties, as demonstrated by the large band gaps and high reduction potentials of 2,5,8-trialkoxyheptazines . The environmental stability and detection of hydroxytriazines are also critical, with ELISA being developed for their detection in groundwater, indicating their persistence and potential for bioaccumulation .

Scientific Research Applications

Photocatalytic Degradation of s-Triazine Herbicides : Trietazine, among other s-triazine herbicides, undergoes rapid degradation under simulated solar light when treated with particulate TiO2 as a photocatalyst. This results in the formation of cyanuric acid as the final degradation product. The study provides a proposed mechanism for this process (Pelizzetti et al., 1990).

Effects on Early Life Stages of Common Carp : Terbuthylazine-2-hydroxy, a triazine herbicide, impacts the early life stages of common carp. The study observed effects on antioxidant indices, growth, development, and histopathology, indicating potential environmental and ecological risks (Velíšek et al., 2014).

Determination in Ground Water Samples : The research demonstrates a method for determining triazine compounds, including Trietazine, in ground water samples using micellar electrokinetic capillary chromatography. This is important for monitoring environmental contamination and assessing water quality (Frías et al., 2004).

Reactions with Soil Clays : The study investigates the reactions of s-triazines, including Trietazine, with soil clays, showing that protonation and hydrolysis occur under certain conditions. This information is valuable for understanding the environmental behavior of these herbicides (Brown & White, 1969).

Volatility Study : Research on the volatilities of various s-triazines, including Trietazine, at different temperatures, provides insights into their behavior in agricultural settings and potential for environmental dispersion (Kearney et al., 1964).

Degradation by Corn Seedlings : A study shows that the herbicide Simazine is converted to Hydroxysimazine in corn seedlings, suggesting a detoxification pathway. This indicates the interaction between certain triazine herbicides and plant systems (Hamilton & Moreland, 1962).

Development of an Enzyme-Linked Immunosorbent Assay : This research developed assays for detecting hydroxytriazines, which are decomposition products of s-triazine herbicides. It highlights the importance of monitoring these compounds in environmental samples (Kido et al., 1997).

Future Directions

Trietazine-2-hydroxy, as a type of triazine, is part of a class of compounds that have provided a new dimension to the design of biologically important organic molecules . The future research in this field is likely to focus on the synthesis of new derivatives with fine-tuned electronic properties, improvement of their effectiveness, and exploration of new applications .

Mechanism of Action

Target of Action

Trietazine-2-hydroxy is a derivative of the triazine class of compounds. The primary targets of triazine compounds are often associated with photosynthesis in plants . .

Mode of Action

Triazine compounds, such as this compound, are known to interfere with photosynthesis by inhibiting the photosystem II . This inhibition disrupts the electron transport chain in susceptible plants, leading to their death . .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to photosynthesis, given its classification as a triazine compound . Triazines are known to inhibit photosystem II, disrupting the electron transport chain and energy production in plants . The downstream effects of this disruption can lead to plant death.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of photosynthesis. This can lead to a disruption in energy production, ultimately causing plant death . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, triazine compounds are known to be very toxic to aquatic organisms and may cause long-term effects in the aquatic environment . .

properties

IUPAC Name |

4-(diethylamino)-6-(ethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O/c1-4-10-7-11-8(13-9(15)12-7)14(5-2)6-3/h4-6H2,1-3H3,(H2,10,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEPYYLPBFNICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=O)N1)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

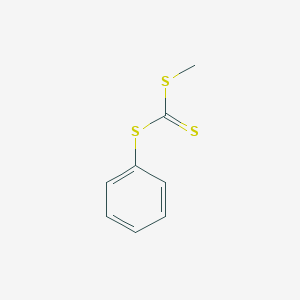

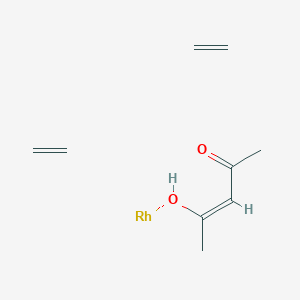

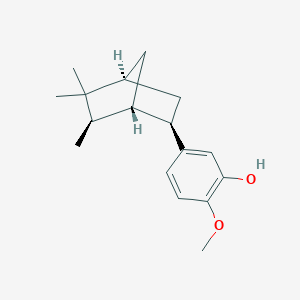

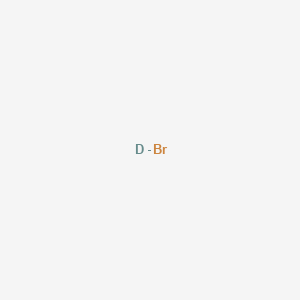

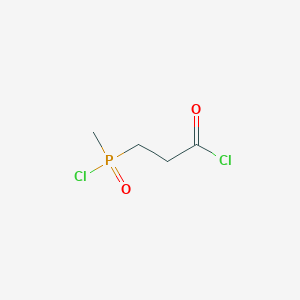

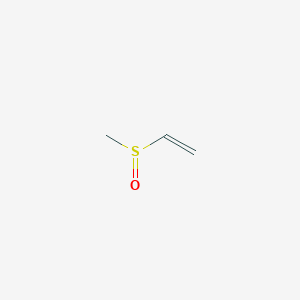

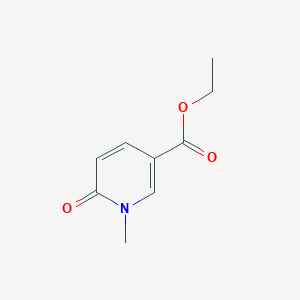

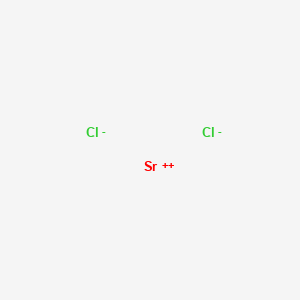

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)